cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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Description
“Cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound that belongs to the family of benzoyl-substituted cycloalkanecarboxylic acids. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(3-chlorobenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is C13H13ClO3 . Its InChI code is 1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of “cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid” is 252.7 g/mol . It appears as a white solid .Scientific Research Applications
Chromatographic Separation Methods
A high-performance liquid chromatographic method has been developed for the separation of various isomers of amino-cyclopentane-carboxylic acids, which are closely related to cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This method is significant for separating both diastereometric and enantiomeric pairs of such compounds (Péter & Fülöp, 1995).
Synthesis of Dihydropyrimidinones
Research includes the reaction of racemic cis-2-amino-cyclopentane-carboxylic acid with other compounds to form homochiral amides. This process is a step in the synthesis of cyclopentane cis-fused dihydropyrimidin-4-one enantiomers (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Monitoring Metabolites in Human Urine
A method has been developed for determining metabolites of synthetic pyrethroids in human urine, including compounds structurally similar to cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid. This method is crucial for detecting and quantifying exposure to synthetic pyrethroids (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Catalysis in Organic Synthesis
Research includes the use of cis-cyclopentane carboxylic acids in catalytic processes, such as the cis-dihydroxylation and epoxidation of alkenes, demonstrating their potential as catalysts or co-catalysts in organic synthesis (de Boer, Brinksma, Browne, Meetsma, Alsters, Hage, & Feringa, 2005).
properties
IUPAC Name |
(1R,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641312 |
Source
|
Record name | (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-13-1 |
Source
|
Record name | (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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